molecular formula C26H22FN3O3S B2572574 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 894553-11-8

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2572574
CAS No.: 894553-11-8
M. Wt: 475.54
InChI Key: NWELZERMBSJTOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H22FN3O3S. It contains a spiro[indoline-3,2’-thiazolidin] ring system, which is a type of polycyclic structure where two rings share a single atom.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Novel derivatives of the compound have been synthesized with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as emerging antibacterial agents (Borad et al., 2015). Additionally, some derivatives have shown significant antimicrobial activities, including high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Anti-inflammatory and Analgesic Properties

  • Research into derivatives has revealed compounds with anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could be developed into new treatments for inflammatory diseases and pain management (Khalifa & Abdelbaky, 2008).

Anticancer Activity

  • The compound and its derivatives have been evaluated for their potential anticancer properties. Some studies have focused on synthesizing new derivatives with significant anticancer activities against various cancer cell lines, highlighting the compound's potential as a basis for developing novel anticancer agents (Fallah-Tafti et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

  • Derivatives containing thiazole instead of pyridine have been synthesized and evaluated for Src kinase inhibitory activities. One particular derivative showed inhibition of c-Src kinase, indicating potential applications in cancer treatment by targeting specific pathways (Fallah-Tafti et al., 2011).

Hypoglycemic Activity

  • A series of novel 2, 4-thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic activity, showing promise for the treatment of diabetes through the modulation of blood sugar levels (Nikalje, Deshp, & Une, 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or less-studied substance .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-17-6-8-18(9-7-17)14-28-23(31)15-29-22-5-3-2-4-21(22)26(25(29)33)30(24(32)16-34-26)20-12-10-19(27)11-13-20/h2-13H,14-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWELZERMBSJTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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